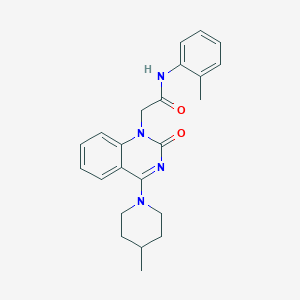
2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, any functional groups present, and its stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound can undergo, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
Chemical Synthesis and Versatility
The chemical structure of 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide is indicative of its potential as a versatile intermediate in the synthesis of complex molecules. The compound's structural features, such as the quinazolinone core and the piperidinyl moiety, suggest its utility in constructing diverse bioactive molecules. For instance, phenylglycinol-derived oxazolopiperidone lactams, sharing structural motifs with our compound of interest, have been highlighted for their role in enantioselective synthesis of piperidine-containing natural products and other bioactive compounds, showcasing the potential of similar structures in medicinal chemistry and drug development (Escolano, Amat, & Bosch, 2006).
Antimicrobial and Antitumor Activities
Antimicrobial Activity
The quinazolinone moiety, found in our compound, is known for its antimicrobial properties. For example, novel quinazolinyl acetamides have been synthesized for their significant antimicrobial activity, suggesting that derivatives of quinazolinone, like 2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide, could also exhibit similar bioactivities (Vanparia, Patel, Dixit, & Dixit, 2013).
Antitumor Activity
The quinazolinone framework is also associated with antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to our compound, was evaluated for in vitro antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy. These compounds showed broad-spectrum antitumor activity, indicating the promise of quinazolinone-based structures in developing new anticancer agents (Al-Suwaidan et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often have to conduct experiments to determine these properties.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-11-13-26(14-12-16)22-18-8-4-6-10-20(18)27(23(29)25-22)15-21(28)24-19-9-5-3-7-17(19)2/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWRESTLIYNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

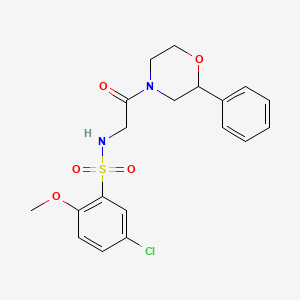
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)
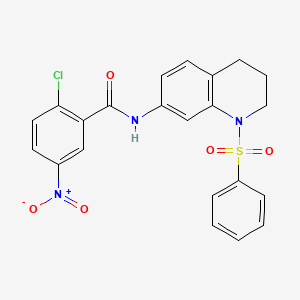
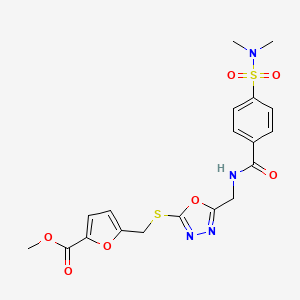
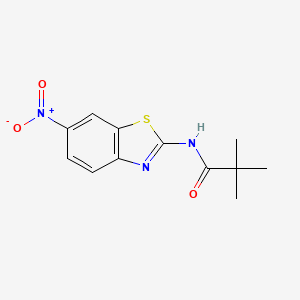
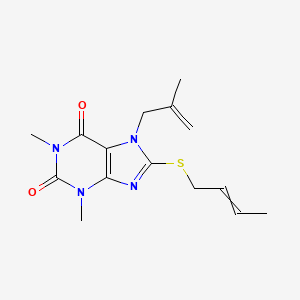
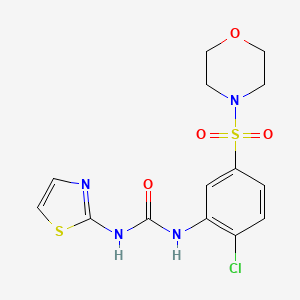
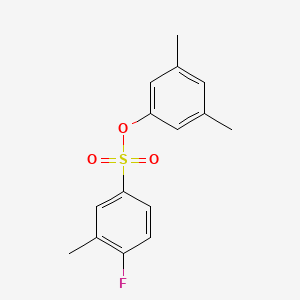
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2766704.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)
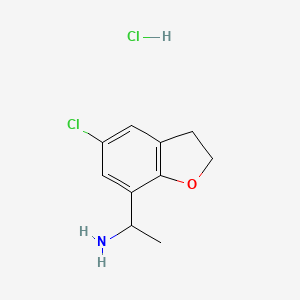
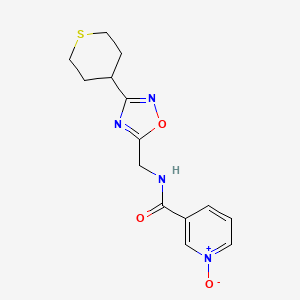
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)